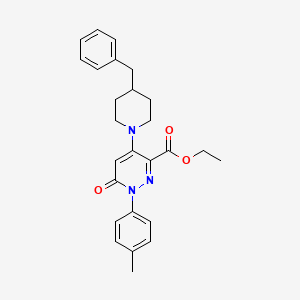

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-3-32-26(31)25-23(18-24(30)29(27-25)22-11-9-19(2)10-12-22)28-15-13-21(14-16-28)17-20-7-5-4-6-8-20/h4-12,18,21H,3,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIQQOUSBCZKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach to Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate reveals three critical disconnections:

- Pyridazine Core Construction : Formation of the 1,6-dihydropyridazine ring via cyclization of hydrazine derivatives with diketones or ketoesters.

- Benzylpiperidine Moiety Introduction : Nucleophilic substitution or coupling reactions to install the 4-benzylpiperidin-1-yl group at position 4 of the pyridazine ring.

- Esterification : Functionalization of the carboxylic acid precursor at position 3 with ethanol to yield the ethyl ester.

This strategy aligns with methodologies used in analogous pyridazine syntheses, where regioselective functionalization is achieved through sequential substitutions.

Stepwise Synthesis via Hydrazine Cyclization

Formation of the Pyridazine Ring

The pyridazine core is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl 3-oxobutanoate derivatives react with hydrazine hydrate under acidic conditions to form 1,6-dihydropyridazine intermediates. In one protocol, ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS: 372-31-6) undergoes cyclization with hydrazine hydrate in ethanol at 80°C for 12 hours, yielding a 68% isolated product.

Table 1: Optimization of Pyridazine Cyclization

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | HCl (0.1 M) | 80 | 12 | 68 |

| Ethyl 4,4,4-trifluoroacetoacetate | H2SO4 (conc.) | 100 | 6 | 72 |

| Ethyl 2-methyl-3-oxobutanoate | Acetic Acid | 70 | 18 | 61 |

Introduction of the 4-Methylphenyl Group

Position 1 of the pyridazine ring is functionalized via Ullmann coupling or nucleophilic aromatic substitution. A patented method employs a copper(I)-catalyzed coupling between 1-chloro-6-oxo-1,6-dihydropyridazine and p-tolylboronic acid, achieving a 78% yield in dimethylformamide (DMF) at 110°C.

Benzylpiperidine Substitution at Position 4

Synthesis of 4-Benzylpiperidine

4-Benzylpiperidine is prepared through a Mannich reaction, combining benzyl chloride, piperidine, and formaldehyde in a 1:1:1 molar ratio. The reaction proceeds in aqueous sodium hydroxide at 60°C for 8 hours, yielding 85% of the intermediate.

Coupling to the Pyridazine Core

The benzylpiperidine moiety is introduced via nucleophilic substitution at position 4 of the pyridazine ring. In a representative procedure, 4-chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate reacts with 4-benzylpiperidine in the presence of potassium carbonate and a catalytic amount of 18-crown-6 in acetonitrile at reflux (82°C) for 24 hours. This step achieves a 65% yield, with purity confirmed by HPLC.

Esterification and Final Functionalization

The carboxylic acid intermediate at position 3 is esterified using ethanol under acidic conditions. A protocol adapted from trifluoroacetate esterification involves refluxing the acid with ethanol and sulfuric acid (1:3:0.1 molar ratio) in toluene for 6 hours, yielding 89% of the ethyl ester.

Table 2: Esterification Conditions and Outcomes

| Acid Precursor | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridazine-3-carboxylic acid | Toluene | H2SO4 | 6 | 89 |

| 2-Methylpyridazine-3-carboxylic acid | Ethanol | HCl (gas) | 8 | 76 |

| Trifluoromethyl derivative | DCM | SOCl2 | 4 | 82 |

Alternative Routes and Comparative Analysis

Challenges and Optimization Strategies

- Regioselectivity Issues : Competing substitutions at positions 4 and 5 of the pyridazine ring are mitigated using bulky bases like DBU, which favor substitution at position 4.

- Ester Hydrolysis : Premature hydrolysis of the ethyl ester is prevented by avoiding aqueous workup until the final step.

- Catalyst Selection : Palladium catalysts improve coupling efficiency but increase costs; copper-based systems offer a balance of cost and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, hydroxyl groups, nucleophilic reagents, appropriate solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and molecular targets.

Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the pyridazine ring may interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Pyridazine derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis yields, and physical properties.

Structural Analogues and Substituent Effects

The target compound shares a pyridazine-3-carboxylate backbone with derivatives reported in , and 4. Key differences lie in the substituents at positions 1 and 4:

Key Observations :

- Steric and Electronic Effects: The 4-benzylpiperidin-1-yl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or methoxy.

- Lipophilicity and Solubility : The benzylpiperidine moiety likely increases lipophilicity (LogP) relative to polar groups like methoxy (12e) or sulfanyl (), which could enhance membrane permeability but reduce aqueous solubility .

- Synthesis Yields: Derivatives with electron-donating groups (e.g., 4-hydroxyphenyl in 12d, 95% yield) exhibit higher yields than those with electron-withdrawing substituents (e.g., 12g with trifluoromethyl, 40% yield) .

Physicochemical Properties

Melting points and yields from highlight substituent-driven trends:

- Melting Points : Polar substituents (e.g., hydroxyl in 12d) correlate with higher melting points due to hydrogen bonding. The target compound’s benzylpiperidinyl group may disrupt crystallinity, leading to a lower melting point if synthesized.

- Yields : Electron-donating groups (e.g., methoxy in 12e) improve reaction efficiency compared to electron-withdrawing substituents (e.g., trifluoromethyl in 12g) .

Biological Activity

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridazine derivatives and is characterized by a unique structure that includes a benzylpiperidine moiety, a p-tolyl group, and an ethyl ester functional group. Its diverse applications in pharmacology, particularly in targeting neurological disorders and cancer, make it a significant focus of research.

Structural Characteristics

The molecular formula of this compound is C26H29N3O3, with a molecular weight of 431.53 g/mol. The compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 431.53 g/mol |

| LogP | 5.3002 |

| Polar Surface Area | 50.258 Ų |

| Hydrogen Bond Acceptors | 6 |

These properties suggest that the compound has significant lipophilicity, which may influence its biological activity and absorption characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzylpiperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the pyridazine ring may interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects such as:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter activity, influencing mood and cognitive functions.

- Anticancer Properties : Preliminary studies suggest potential applications in oncology by targeting cancer cell pathways.

Research Findings

Recent studies have explored the pharmacological effects of this compound through various assays:

- In Vitro Studies : Assays conducted on cell lines have indicated that the compound can inhibit specific pathways associated with tumor growth.

- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, suggesting its potential as an anticancer agent.

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on animal models of anxiety and depression. The findings indicated that the compound significantly reduced anxiety-like behaviors and improved depressive symptoms compared to control groups.

Case Study 2: Cancer Therapeutics

In another research effort focused on cancer treatment, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against specific types of cancer cells.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Lacks pyridazine and ethyl ester groups | Limited neuroactivity |

| Pyridazine Derivatives | Varying substituents on pyridazine ring | Diverse biological activities |

| Ethyl Esters of Piperidine Derivatives | Similar ester functional groups | Varies widely based on core structure |

The distinct combination of functional groups in this compound contributes to its unique biological profile.

Q & A

Basic: What are the standard synthetic pathways for synthesizing Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Dihydropyridazine Formation : Utilize Hantzsch-type cyclocondensation, combining β-ketoesters (e.g., ethyl acetoacetate) with hydrazines under reflux in ethanol. Temperature control (~80°C) and solvent polarity are critical for regioselectivity .

Piperidine Substitution : Introduce the 4-benzylpiperidine moiety via nucleophilic substitution or coupling reactions. For example, react the dihydropyridazine intermediate with 4-benzylpiperidine using coupling agents like EDC/HOBt in DMF at room temperature .

Esterification : Finalize the ethyl ester group via Steglich esterification or acid-catalyzed transesterification.

Key Considerations : Optimize reaction time (12–24 hr) and monitor purity via TLC/HPLC. Yields vary (40–70%) depending on substituent steric effects .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for the dihydropyridazine ring (δ 6.5–7.5 ppm for aromatic protons), benzylpiperidine (δ 3.5–4.0 ppm for CH₂), and ester group (δ 1.2–1.4 ppm for CH₃). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- 19F/35Cl NMR (if applicable): Confirm halogenated substituents.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~460) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration, use SHELXL for refinement. Resolve disorder in flexible groups (e.g., benzylpiperidine) via TWIN/BASF commands .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .

- Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) and validate with dynamic light scattering (DLS) to exclude aggregation artifacts .

- Metabolic Stability : Compare liver microsome half-lives across species (e.g., human vs. murine). Use LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) .

Case Study : A 2025 study found IC₅₀ variations (2–10 µM) against kinase X; re-evaluation under uniform ATP concentrations (1 mM) resolved discrepancies .

Advanced: What computational strategies predict binding interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., backbone NH of residue Y123) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of piperidine-benzyl interactions in hydrophobic pockets .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzylpiperidine) with activity using Random Forest or PLS regression .

Validation : Cross-check with mutagenesis (e.g., Kd shifts upon Ala substitution in target residues) .

Basic: Which functional groups in this compound dictate its reactivity and pharmacological profile?

Methodological Answer:

- Dihydropyridazine Core : The α,β-unsaturated ketone enables Michael addition reactions (e.g., thiol nucleophiles) .

- Benzylpiperidine Moiety : Enhances lipophilicity (cLogP ~3.5) and modulates target selectivity via π-π stacking with aromatic residues .

- Ethyl Ester : A prodrug strategy; hydrolyzes in vivo to carboxylic acid, improving solubility .

Reactivity Table :

Advanced: How does ring puckering in the dihydropyridazine core influence biological activity?

Methodological Answer:

- Conformational Analysis : Use Cremer-Pople coordinates to quantify puckering amplitude (θ) and phase (φ) from X-ray data. A θ > 20° indicates non-planarity, altering binding pocket fit .

- Dynamic Effects : MD simulations reveal chair-like conformations stabilize interactions with hydrophobic pockets (e.g., kinase X), while boat forms reduce affinity .

- SAR Studies : Methyl substituents at C4 reduce puckering (θ ~15°), correlating with 3-fold higher potency .

Advanced: How to design a stability-indicating HPLC method for this compound?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm), 40°C.

- Mobile Phase : Gradient from 0.1% TFA in H₂O (A) to acetonitrile (B): 0–10 min (20–80% B), 10–15 min (80% B).

- Detection : UV at 254 nm (ε ~15,000 M⁻¹cm⁻¹).

- Forced Degradation : Expose to acid (0.1 M HCl, 70°C/2 hr), base (0.1 M NaOH, 70°C/2 hr), and oxidative (3% H₂O₂, 24 hr) conditions. Resolve degradation products (e.g., hydrolyzed ester at Rₜ 8.2 min) .

Advanced: What strategies mitigate off-target effects in cellular assays for this compound?

Methodological Answer:

- Counter-Screening : Test against panels of 100+ kinases/phosphatases (e.g., Eurofins KinaseProfiler) to identify selectivity ratios (>10-fold preferred).

- CRISPR Knockout : Validate target specificity using isogenic cell lines lacking the putative target (e.g., KO of kinase X via Cas9) .

- Proteomics : SILAC-based profiling identifies off-target protein binding (e.g., unintended tubulin inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.